
3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as MOPEB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MOPEB belongs to the class of benzamide derivatives, which have been studied extensively for their pharmacological properties. In
Mecanismo De Acción
The exact mechanism of action of 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages. It has also been shown to inhibit the migration and invasion of cancer cells.
In vivo studies have shown that 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can reduce the severity of neuroinflammation and cognitive impairment in animal models of Alzheimer's and Parkinson's disease. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. It has also been shown to have low toxicity in animal studies, making it a safe candidate for further research.
However, 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide also has several limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. It also has a relatively short half-life in the body, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide research. One potential direction is to further explore its neuroprotective properties and its potential for the treatment of neurodegenerative diseases. Another direction is to investigate its immunomodulatory properties and its potential for the treatment of autoimmune diseases. Additionally, further studies are needed to optimize its chemical structure and improve its pharmacokinetic properties for better therapeutic efficacy.
Métodos De Síntesis
3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be synthesized using a multi-step process involving the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a base to form 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. The yield of this reaction is typically high, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In oncology, 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This makes it a potential candidate for the development of new anti-cancer drugs.
In immunology, 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have an immunomodulatory effect by regulating the activity of immune cells such as T-cells and macrophages. This makes it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
3-methoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-18-17(23-20-11)13-6-3-7-14(9-13)19-16(21)12-5-4-8-15(10-12)22-2/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBESVXUYNJUKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7686665.png)
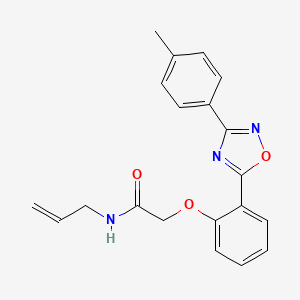
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B7686676.png)
![5-chloro-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7686679.png)

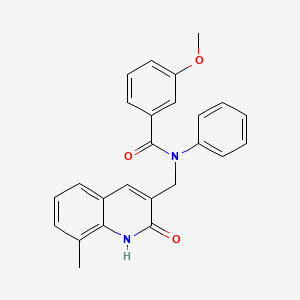
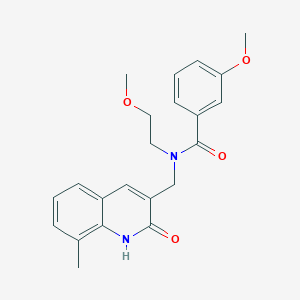
![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)
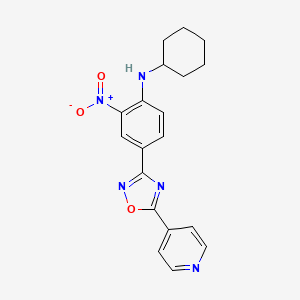
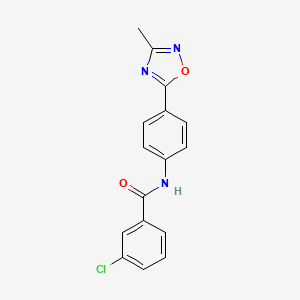
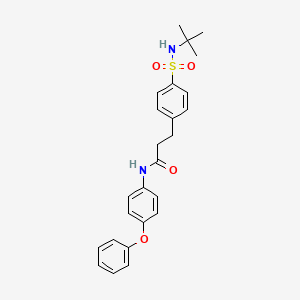

![N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7686767.png)